molecular formula C20H22FN5O2 B2781233 8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896842-03-8

8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2781233
CAS No.: 896842-03-8
M. Wt: 383.427
InChI Key: FHGSIHXOJDNRCD-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
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Biological Activity

The compound 8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family and has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Core Structure : The initial step includes constructing the imidazo[2,1-f]purine framework using substituted purines and imidazoles.
  • Substitution Reactions : Introduction of isobutyl and fluorophenyl groups is achieved through various alkylation and substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Reaction Conditions

The following conditions are often utilized:

  • Reagents : Common reagents include alkyl halides for alkylation and palladium or copper complexes as catalysts.
  • Optimization : Industrial production may involve continuous flow reactors and high-throughput screening to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways:

  • Phosphodiesterase Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and neuronal signaling .
  • Serotonin Receptor Affinity : Research indicates that derivatives of this compound exhibit affinity for serotonin receptors (5-HT), suggesting potential antidepressant properties .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Anti-inflammatory Effects : By inhibiting PDE4, the compound may reduce inflammation in various conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Antidepressant Properties : Preliminary studies have shown that certain derivatives demonstrate antidepressant-like effects in animal models .
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies suggesting that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .

Case Study 1: PDE4 Inhibition

A study evaluating a series of imidazo[2,1-f]purines demonstrated that specific derivatives exhibited IC50 values comparable to established PDE4 inhibitors. For instance:

CompoundIC50 (nM)
Compound A410
Compound B94

These findings indicate significant potential for developing new therapeutic agents targeting PDE4-related disorders .

Case Study 2: Antidepressant Activity

In vivo studies using forced swim tests (FST) revealed that certain derivatives exhibited greater anxiolytic effects than diazepam at doses as low as 2.5 mg/kg. This highlights the potential of these compounds in treating anxiety and depression .

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-8-6-14(21)7-9-15/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGSIHXOJDNRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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